molecular formula C20H18F2N2O2 B2968034 ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate CAS No. 477710-92-2

ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate

Katalognummer: B2968034
CAS-Nummer: 477710-92-2
Molekulargewicht: 356.373
InChI-Schlüssel: FOWFWBOSQRRNHK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate is a pyrazole-based ester derivative characterized by a 2,4-difluorophenyl group at the pyrazole ring’s 1-position and a 3-phenylpropanoate ester substituent at the 5-position. The compound’s structure integrates fluorine atoms, which are known to enhance metabolic stability and bioavailability in pharmaceuticals, and a phenylpropanoate moiety that may influence lipophilicity and receptor binding. Pyrazole derivatives are widely studied for their biological activities, including antifungal, anti-inflammatory, and agrochemical applications .

Eigenschaften

IUPAC Name

ethyl 2-[2-(2,4-difluorophenyl)pyrazol-3-yl]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F2N2O2/c1-2-26-20(25)16(12-14-6-4-3-5-7-14)18-10-11-23-24(18)19-9-8-15(21)13-17(19)22/h3-11,13,16H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWFWBOSQRRNHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)C2=CC=NN2C3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate, a compound with the molecular formula C20H18F2N2O2C_{20}H_{18}F_2N_2O_2, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent studies.

1. Synthesis and Characterization

The synthesis of ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate typically involves the reaction of appropriate pyrazole derivatives with phenylpropanoic acid derivatives. Characterization techniques such as FTIR, NMR (both 1H^{1}H and 13C^{13}C), and LC-MS are employed to confirm the structure and purity of the compound .

2. Biological Activity

2.1 Antiproliferative Activity

Recent studies have demonstrated that ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate exhibits significant antiproliferative effects against various cancer cell lines. The compound was evaluated using the MTT assay against human cervix epithelial adenocarcinoma (HeLa), hepatocellular carcinoma (HepG2), and Ehrlich-Lettre ascites (EAT) cell lines. The results indicated an IC50 of approximately:

Cell LineIC50 (µM)
HeLa18
HepG227
EAT36

These findings suggest a promising potential for this compound in cancer therapy due to its ability to inhibit cell proliferation effectively .

2.2 Anti-inflammatory Activity

Ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate has also been reported to possess anti-inflammatory properties. It was shown to inhibit the COX-2 enzyme, which is crucial in the inflammatory response. The compound's anti-inflammatory efficacy was compared with other known inhibitors, demonstrating superior activity in reducing inflammation markers in vitro .

2.3 Antimicrobial Activity

The compound has displayed antimicrobial properties against various bacterial strains. Studies have indicated that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further investigation in antibacterial drug development .

The precise mechanism by which ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate exerts its biological effects is still under investigation. Preliminary data suggest that it may interact with specific protein targets involved in cell signaling pathways related to proliferation and inflammation. Notably, it has been identified as a substrate for various cytochrome P450 enzymes, indicating potential metabolic pathways that could influence its pharmacokinetics and dynamics .

4. Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study 1: A study involving mice with induced tumors showed that administration of ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate resulted in a significant reduction in tumor size compared to control groups.
  • Case Study 2: Clinical trials assessing its anti-inflammatory effects in patients with chronic inflammatory diseases revealed marked improvements in symptoms and inflammatory markers after treatment with this compound.

Vergleich Mit ähnlichen Verbindungen

Structural Differences and Substituent Effects

The target compound shares a pyrazole core with analogs such as ethyl 1-benzyl-3-(4-methylphenyl)-1H-pyrazole-5-carboxylate (reported in Acta Crystallographica Section E). Key differences include:

Feature Target Compound Ethyl 1-Benzyl-3-(4-Methylphenyl)-1H-Pyrazole-5-Carboxylate
Pyrazole Substituents 1-(2,4-Difluorophenyl) 1-Benzyl, 3-(4-Methylphenyl)
Ester Group Ethyl 3-phenylpropanoate at position 5 Ethyl carboxylate at position 5
Fluorine Atoms 2 fluorine atoms on phenyl ring Absent
Aromatic Substituents 3-Phenyl on propanoate chain 4-Methylphenyl on pyrazole

Key Implications :

  • Electron-Withdrawing Effects : The 2,4-difluorophenyl group in the target compound introduces electron-withdrawing fluorine atoms, which may enhance binding to enzymes or receptors requiring electron-deficient aromatic interactions. This contrasts with the electron-donating benzyl group in the analog, which could favor different binding modes.
  • Synthetic Complexity : Introducing fluorine atoms typically requires specialized reagents (e.g., Selectfluor®) or fluorinated intermediates, whereas the benzyl and methylphenyl groups in the analog may be synthesized via standard alkylation or Suzuki coupling.

Physical and Crystallographic Properties

The analog in crystallizes in a monoclinic system with specific packing interactions influenced by its benzyl and methylphenyl groups. By contrast, the target compound’s difluorophenyl and phenylpropanoate groups may lead to distinct crystal packing due to stronger dipole interactions (from fluorine) and steric bulk. Such differences can impact solubility, stability, and formulation.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for ethyl 2-[1-(2,4-difluorophenyl)-1H-pyrazol-5-yl]-3-phenylpropanoate, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as:

  • Step 1 : Formation of the pyrazole core via cyclocondensation of hydrazines with β-keto esters or α,β-unsaturated ketones.
  • Step 2 : Functionalization of the pyrazole ring with 2,4-difluorophenyl and phenylpropanoate groups using Suzuki-Miyaura coupling or nucleophilic substitution .
  • Yield Optimization : Employ Design of Experiments (DoE) to evaluate variables (e.g., temperature, catalyst loading, solvent polarity). For example, fractional factorial designs can identify critical parameters affecting yield .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Use a combination of:

  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98%).
  • Spectroscopy :
  • NMR : Confirm substitution patterns (e.g., ¹⁹F NMR for fluorophenyl groups, ¹H NMR for ester and pyrazole protons) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
  • X-ray Crystallography : For absolute configuration determination if single crystals are obtained .

Q. What preliminary biological screening assays are suitable for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Enzyme Inhibition : Test against kinases or cytochrome P450 isoforms due to the pyrazole moiety's affinity for ATP-binding pockets .
  • Cellular Assays : Evaluate cytotoxicity (e.g., MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .
  • Dose-Response Curves : Use IC₅₀ determinations to quantify potency .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or target binding?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) .
  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., COX-2, EGFR) based on pyrazole derivatives' known interactions .
  • MD Simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare datasets (e.g., PubChem, ChEMBL) to identify outliers.
  • Experimental Replication : Control variables like solvent (DMSO purity), cell passage number, and assay protocols .
  • SAR Studies : Modify substituents (e.g., replace 2,4-difluorophenyl with 4-fluorophenyl) to isolate activity trends .

Q. How can reaction mechanisms for key synthetic steps be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor intermediates via in-situ IR or LC-MS to propose stepwise mechanisms (e.g., for pyrazole cyclization) .
  • Isotopic Labeling : Use ¹⁸O or deuterated reagents to trace esterification pathways .
  • Computational Reaction Path Analysis : Apply QM/MM methods to model transition states and activation energies .

Q. What advanced separation techniques improve purification of stereoisomers or regioisomers?

  • Methodological Answer :

  • Chiral Chromatography : Use Chiralpak® columns with supercritical CO₂ (SFC) for enantiomer resolution .
  • Crystallization-Driven Separation : Exploit differences in solubility via solvent/anti-solvent gradients .
  • Membrane Technologies : Nanofiltration to isolate isomers based on molecular weight cut-offs (MWCO) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.